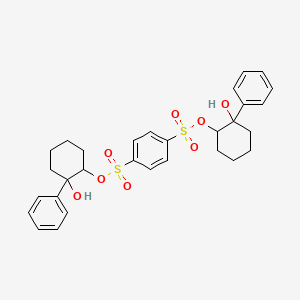
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene-1,4-disulfonate core with two 2-hydroxy-2-phenylcyclohexyl groups attached, making it a complex molecule with interesting chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate typically involves the reaction of benzene-1,4-disulfonyl chloride with 2-hydroxy-2-phenylcyclohexanol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism of action of Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonate groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular processes and biochemical reactions.
類似化合物との比較
Similar Compounds
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,3-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,2-disulfonate
- Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-dicarboxylate
Uniqueness
Bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two hydroxyl groups and two sulfonate groups allows for versatile reactivity and potential applications in various fields. Compared to its analogs, this compound may exhibit different binding affinities, reactivity patterns, and stability, making it a valuable molecule for scientific research and industrial applications.
特性
CAS番号 |
831204-41-2 |
|---|---|
分子式 |
C30H34O8S2 |
分子量 |
586.7 g/mol |
IUPAC名 |
bis(2-hydroxy-2-phenylcyclohexyl) benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H34O8S2/c31-29(23-11-3-1-4-12-23)21-9-7-15-27(29)37-39(33,34)25-17-19-26(20-18-25)40(35,36)38-28-16-8-10-22-30(28,32)24-13-5-2-6-14-24/h1-6,11-14,17-20,27-28,31-32H,7-10,15-16,21-22H2 |
InChIキー |
KJYXYQSSGCVFBL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)OC3CCCCC3(C4=CC=CC=C4)O)(C5=CC=CC=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


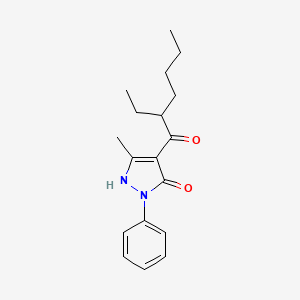

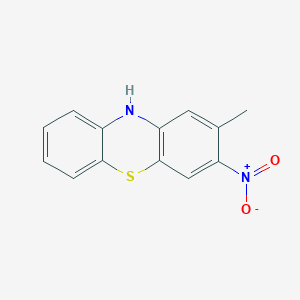

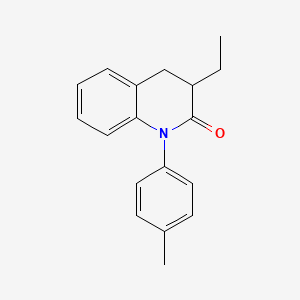
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)

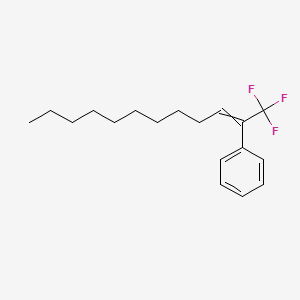
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)
![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)
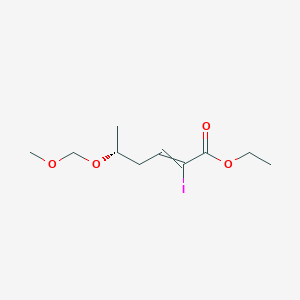
![1H-Indole, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14211304.png)
![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)
